molecular formula C6H12ClNO B8452552 N-chloromethyl-2,2-dimethyl-propionamide

N-chloromethyl-2,2-dimethyl-propionamide

Cat. No.: B8452552
M. Wt: 149.62 g/mol
InChI Key: ZZYDAXRBPCFMHB-UHFFFAOYSA-N
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Description

N-Chloromethyl-2,2-dimethyl-propionamide is an organochlorine compound characterized by a propionamide backbone with a chloromethyl group (-CH₂Cl) attached to the nitrogen atom and two methyl groups at the β-carbon (C2) position. Its molecular formula is C₆H₁₁ClNO, with a molecular weight of 163.61 g/mol. Such compounds are typically intermediates in organic synthesis, particularly in pharmaceuticals or agrochemicals, where the chloromethyl group may serve as a leaving group or participate in nucleophilic substitution reactions .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

N-(chloromethyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C6H12ClNO/c1-6(2,3)5(9)8-4-7/h4H2,1-3H3,(H,8,9)

InChI Key

ZZYDAXRBPCFMHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorine Substitution Patterns

2-Chloro-N,N-dimethylpropanamide (CAS 152786-29-3)
  • Structure : Chlorine at the β-carbon (C2) of the propionamide chain, with dimethyl groups on the nitrogen.
  • Molecular Formula: C₅H₁₀ClNO.
  • Key Properties : Higher polarity due to the C-Cl bond compared to N-chloromethyl derivatives. Reactivity centers on the β-chlorine, enabling elimination or substitution reactions. Used in synthetic routes for heterocyclic compounds (e.g., pyridine derivatives) .
  • Applications : Intermediate in pharmaceutical synthesis (e.g., describes its use in palladium-catalyzed aryl amination) .
N,N-Dibenzyl-2-chloro-2-methyl-propionamide (CAS 87968-03-4)
  • Structure : Chlorine and methyl groups at C2, with bulky N,N-dibenzyl substituents.
  • Molecular Formula: C₁₈H₂₀ClNO.
  • Key Properties: Steric hindrance from benzyl groups reduces reactivity compared to smaller N-substituents. Reported synthesis yields reach 92% via acylation of dibenzylamine with 2-chloro-2-methylpropanoyl chloride .

N-Substituted Propionamides in Pharmaceuticals

Nooglutyl (CAS 112193-35-8)
  • Structure : N-(5-Hydroxymethyl-pyridin-2-yl)-2,2-dimethyl-propionamide.
  • Molecular Formula : C₁₁H₁₂N₂O₆.
  • Applications : Neuroprotective agent with cognitive-enhancing properties. Demonstrates the pharmacological relevance of 2,2-dimethyl-propionamide scaffolds when paired with heteroaromatic substituents .
  • Comparison: Unlike N-chloromethyl derivatives, Nooglutyl’s hydroxymethyl-pyridinyl group facilitates hydrogen bonding, critical for biological activity.
N-(2,3-Dichlorophenyl)propionamide (CAS 26320-47-8)
  • Structure : Propionamide with dichlorophenyl substitution on nitrogen.
  • Molecular Formula: C₉H₈Cl₂NO.
  • Applications : Herbicide intermediate; dichlorophenyl groups enhance lipophilicity and target binding .
  • Contrast : The N-chloromethyl group in the target compound offers a reactive site distinct from aryl chlorides, favoring alkylation over aromatic interactions.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Reactivity
N-Chloromethyl-2,2-dimethyl-propionamide C₆H₁₁ClNO 163.61 Not Available N-CH₂Cl, C2-(CH₃)₂ Synthetic intermediate (inferred)
2-Chloro-N,N-dimethylpropanamide C₅H₁₀ClNO 149.63 152786-29-3 C2-Cl, N-(CH₃)₂ Pharmaceutical synthesis
N,N-Dibenzyl-2-chloro-2-methyl-propionamide C₁₈H₂₀ClNO 301.82 87968-03-4 C2-Cl/CH₃, N-(Bn)₂ High-yield synthetic routes
Nooglutyl C₁₁H₁₂N₂O₆ 268.23 112193-35-8 N-(5-Hydroxymethyl-pyridin-2-yl) Neuroprotective agent

Stability and Industrial Relevance

  • Stability : N-Chloromethyl compounds are prone to hydrolysis under acidic or aqueous conditions, releasing HCl. This contrasts with β-chloro derivatives (e.g., 2-chloro-N,N-dimethylpropanamide), which are more stable but susceptible to thermal elimination .
  • Industrial Use: Chlorinated propionamides are regulated under export controls (e.g., notes restrictions on diisopropylaminoethyl chloride, a related compound) .

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